molecular formula C22H23FN2O3S B10796904 IKK-beta inhibitor R-28

IKK-beta inhibitor R-28

Cat. No.: B10796904
M. Wt: 414.5 g/mol
InChI Key: YGYGASJNJTYNOL-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IKK-beta inhibitor R-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: IKK-beta inhibitor R-28 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

IKK-beta inhibitor R-28 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: IKK-beta inhibitor R-28 is unique due to its specific molecular structure and high selectivity for IKK-beta. Unlike other inhibitors, R-28 has favorable pharmacokinetics and in vivo activity, making it a promising candidate for further research and therapeutic development .

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(4R)-2,2-dimethyl-1,1-dioxothian-4-yl]-5-(4-fluorophenyl)-1H-indole-7-carboxamide

InChI

InChI=1S/C22H23FN2O3S/c1-22(2)11-14(7-8-29(22,27)28)19-12-25-20-17(19)9-15(10-18(20)21(24)26)13-3-5-16(23)6-4-13/h3-6,9-10,12,14,25H,7-8,11H2,1-2H3,(H2,24,26)/t14-/m1/s1

InChI Key

YGYGASJNJTYNOL-CQSZACIVSA-N

Isomeric SMILES

CC1(C[C@@H](CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1(CC(CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C

Origin of Product

United States

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